![molecular formula C13H21NO B13250535 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol](/img/structure/B13250535.png)
1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol is an organic compound with the molecular formula C13H21NO It is a secondary amine and alcohol, characterized by the presence of a 4-methylphenyl group attached to a propyl chain, which is further connected to an amino group and a hydroxyl group
Preparation Methods
The synthesis of 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-methylphenyl)propan-1-one with ammonia or an amine, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, such as its role as a β-adrenergic receptor blocker, which can be used in the treatment of cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol involves its interaction with molecular targets such as β-adrenergic receptors. By blocking these receptors, the compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels . This results in various physiological effects, such as reduced heart rate and blood pressure.
Comparison with Similar Compounds
1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol can be compared with similar compounds such as:
Propranolol: A well-known β-adrenergic blocker used as an antihypertensive and antianginal agent.
1-(4-Methylphenyl)propan-1-amine: A related compound with similar structural features but different functional groups.
1-(4-Ethylphenyl)ethanamine: Another similar compound with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)propylamino]propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-4-13(14-9-11(3)15)12-7-5-10(2)6-8-12/h5-8,11,13-15H,4,9H2,1-3H3 |
InChI Key |
QUPRRXQQSPRVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[(Cyclopropylmethyl)amino]phenyl}methanol](/img/structure/B13250464.png)
![Spiro[2.6]nonane-4-carboxylic acid](/img/structure/B13250471.png)
![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline](/img/structure/B13250473.png)

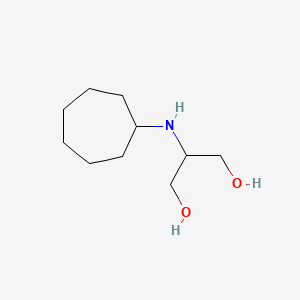
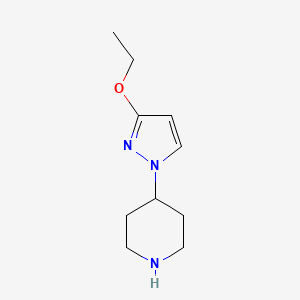
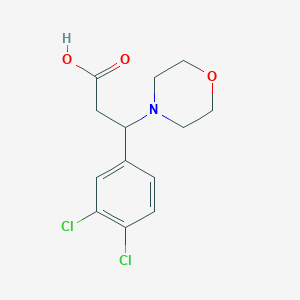

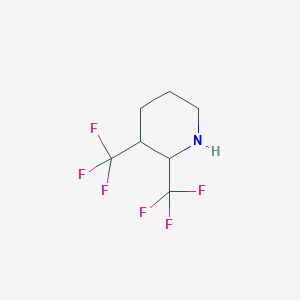

![9-[2-(methylamino)ethyl]-9H-purin-6-amine](/img/structure/B13250519.png)
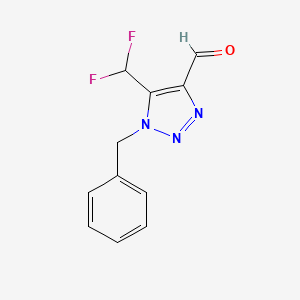
![3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13250525.png)
